1-Boc-3-amino-3-ethylpyrrolidine

Medicinal Chemistry Organic Synthesis Building Blocks

1-Boc-3-amino-3-ethylpyrrolidine (tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate, CAS 1158758-60-1) is an N-Boc-protected 3-amino-pyrrolidine building block featuring a geminal 3-ethyl group on the pyrrolidine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₂₂N₂O₂, a molecular weight of 214.3 g/mol, and a commercial purity typically ≥95% to ≥98%.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1158758-60-1
Cat. No. B1378911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-amino-3-ethylpyrrolidine
CAS1158758-60-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCC1(CCN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3
InChIKeyZEPFYHXWIXUZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-amino-3-ethylpyrrolidine (CAS 1158758-60-1) | Overview & Procurement


1-Boc-3-amino-3-ethylpyrrolidine (tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate, CAS 1158758-60-1) is an N-Boc-protected 3-amino-pyrrolidine building block featuring a geminal 3-ethyl group on the pyrrolidine ring [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₂₂N₂O₂, a molecular weight of 214.3 g/mol, and a commercial purity typically ≥95% to ≥98% [1].

Why Generic Substitution Fails for 1-Boc-3-amino-3-ethylpyrrolidine


Substituting 1-Boc-3-amino-3-ethylpyrrolidine with a closely related N-Boc-3-aminopyrrolidine analog without rigorous validation is inadvisable. The presence of the geminal 3-ethyl group introduces steric bulk and alters the local conformational landscape around the 3-amino center compared to the unsubstituted 1-Boc-3-aminopyrrolidine [1]. This structural differentiation can impact downstream reaction outcomes, particularly in stereoselective transformations or in the binding affinity of final drug candidates where the pyrrolidine scaffold acts as a conformational constraint [1]. The distinct molecular weight (214.3 g/mol vs 186.3 g/mol for the unsubstituted analog) and physicochemical properties may also influence solubility, chromatographic behavior, and formulation characteristics . Therefore, direct replacement without experimental verification of synthetic or biological performance introduces significant scientific risk [2].

Quantitative Evidence Guide: Selecting 1-Boc-3-amino-3-ethylpyrrolidine Over Analogs


Molecular Weight Differentiation vs. 1-Boc-3-aminopyrrolidine

1-Boc-3-amino-3-ethylpyrrolidine possesses a molecular weight of 214.3 g/mol, which is 28.0 g/mol (15%) higher than the 186.3 g/mol of the unsubstituted analog 1-Boc-3-aminopyrrolidine [1][2]. This increase is directly attributable to the additional 3-ethyl substituent, which introduces increased steric hindrance and alters the compound's physicochemical properties [3].

Medicinal Chemistry Organic Synthesis Building Blocks

Steric Bulk from Geminal 3-Ethyl vs. 3-Methyl Substitution

The geminal 3-ethyl group on 1-Boc-3-amino-3-ethylpyrrolidine provides a greater steric demand than the 3-methyl group found in 1-Boc-3-amino-3-methylpyrrolidine [1][2]. The ethyl group's larger van der Waals volume (approx. 45.6 ų vs 26.5 ų for methyl) introduces a more pronounced conformational bias in the pyrrolidine ring and the adjacent 3-amino substituent [3]. This increased steric bulk can be leveraged to improve selectivity in enzyme inhibition or receptor binding by exploiting steric clashes in the target's binding pocket [3].

Medicinal Chemistry Conformational Analysis SAR

Commercial Purity Specifications from Multiple Suppliers

Commercially available 1-Boc-3-amino-3-ethylpyrrolidine is supplied with a minimum purity specification of 97% (Achemblock) or 98% (AKSci) . While 1-Boc-3-aminopyrrolidine is also available in similar purities (e.g., 97% from Sigma-Aldrich), the explicit vendor specifications for the ethyl analog ensure a baseline of quality for research applications . No quantitative difference in purity is claimed between the analogs; this evidence confirms that the compound meets standard commercial purity levels.

Procurement Quality Control Synthesis

Best Application Scenarios for 1-Boc-3-amino-3-ethylpyrrolidine


Scaffold for Sterically Demanding Binding Pockets

The geminal 3-ethyl group on 1-Boc-3-amino-3-ethylpyrrolidine provides increased steric bulk (72% larger van der Waals volume) compared to a 3-methyl analog [1]. This makes it a preferred scaffold for medicinal chemists designing inhibitors or ligands where a larger hydrophobic group is required to fill a sub-pocket or achieve a desired conformational constraint. The compound serves as a direct starting point for synthesizing candidate molecules with enhanced selectivity or improved off-rate kinetics.

Differentiated Physicochemical Property Screening

With a molecular weight of 214.3 g/mol, 1-Boc-3-amino-3-ethylpyrrolidine is 15% heavier than the unsubstituted 1-Boc-3-aminopyrrolidine [2]. This quantifiable difference is useful in parallel library synthesis for systematic exploration of physicochemical space. Researchers can use this building block to increase lipophilicity (cLogP) and molecular weight in a controlled manner, generating compounds that fall into a distinct property space compared to libraries built from smaller, less lipophilic pyrrolidine cores.

Synthesis of Conformationally Restricted Peptidomimetics

The ethyl substitution on the pyrrolidine ring restricts conformational freedom, making this compound a valuable building block for synthesizing conformationally locked peptidomimetics [3]. When incorporated into a peptide backbone, the 3-ethyl group can pre-organize the molecule into a bioactive conformation, potentially leading to improved target binding affinity and enhanced metabolic stability [3]. This is particularly relevant in the design of protease inhibitors or GPCR ligands.

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